molecular formula C13H8Cl2N2OS2 B12203956 2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole

2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole

Cat. No.: B12203956
M. Wt: 343.3 g/mol
InChI Key: KXOAZSNVCSNYAA-UHFFFAOYSA-N
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Description

2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is often introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a suitable halide precursor.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with a thiol or sulfide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Electrophilic and Nucleophilic Substitutions

The oxadiazole ring participates in both electrophilic and nucleophilic reactions:

a. Electrophilic Alkylation
The sulfur atom in the oxadiazole-2-thione undergoes alkylation with benzyl bromide:

  • Reaction : Compound 5 reacts with benzyl bromide in DMF/K₂CO₃ to form 8 (82% yield) .

  • Key Data :

    ParameterValue
    BaseK₂CO₃
    SolventDMF
    Yield82%
    Characterization¹H NMR: δ 5.21 ppm (SCH₂Ph)

b. Nucleophilic Attack with Hydrazine
Thiosemicarbazide intermediates react with hydrazine to form triazole-3-thione derivatives:

  • Reaction : Thiosemicarbazide 6 cyclizes in ethanolic KOH to yield triazole-3-thione 7 (78% yield) .

  • Key Data :

    ParameterValue
    Reaction Time5 hours (reflux)
    SolventEthanol/KOH
    Yield78%
    CharacterizationIR: 1187 cm⁻¹ (C═S); ¹³C NMR: δ 179.66 ppm (C═S)

Oxidative Transformations

Oxidative methods modify the sulfur-containing groups:

a. Oxidative Desulfurization
Oxone-mediated desulfurization converts thione groups to carbonyls:

  • Reaction : Oxadiazole-2-thione 35 undergoes desulfurization with Oxone to yield 2-amino-1,3,4-oxadiazoles .

  • Key Data :

    ParameterValue
    Oxidizing AgentOxone
    CatalystIodobenzene
    Yield68–85%
    ApplicationSynthesis of anticancer agents

b. Pd-Catalyzed Oxidative Annulations
Palladium-catalyzed reactions enable annulation with isocyanides:

  • Reaction : Isocyanide 32 reacts with hydrazide 31 in toluene/O₂ to form oxadiazole derivatives .

  • Key Data :

    ParameterValue
    CatalystPd(OAc)₂
    OxidantO₂
    Yield72–89%
    ApplicationAnticancer drug development

Condensation and Functionalization

The compound undergoes condensation with aldehydes and amines:

a. Schiff Base Formation
Triazole-3-thione 9 reacts with 4-nitrobenzaldehyde to form a Schiff base 10c :

  • Reaction : Condensation in ethanol/HCl yields 10c .

  • Key Data :

    ParameterValue
    SolventEthanol/HCl
    Yield70%
    Characterization¹H NMR: δ 8.94 ppm (ArCHN)

Comparative Analysis of Reaction Pathways

The table below summarizes key reaction pathways and their efficiencies:

Reaction TypeConditionsYield (%)Key Reference
CyclocondensationCS₂, KOH, ethanol, reflux75
AlkylationBenzyl bromide, K₂CO₃, DMF82
Oxidative AnnulationPd(OAc)₂, O₂, toluene72–89
DesulfurizationOxone, iodobenzene68–85

Scientific Research Applications

Anticancer Properties

Research has indicated that oxadiazole derivatives exhibit significant anticancer activities. The compound under discussion has been evaluated for its ability to inhibit various cancer cell lines, demonstrating promising results:

Cell Line IC50_{50} (µM) Reference
MCF7 (Breast Cancer)42.30
SNB-75 (CNS Cancer)51.27
UO-31 (Renal Cancer)64.35

Studies have shown that modifications in the oxadiazole structure can enhance its potency against specific cancer types. For example, derivatives with different substituents on the phenyl ring have exhibited improved thymidine phosphorylase inhibitory action compared to standard drugs like cisplatin .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against dengue virus. A study highlighted that derivatives of oxadiazoles demonstrated activity against the polymerase of dengue virus, with some compounds showing submicromolar activity against all four serotypes of the virus . This suggests potential applications in antiviral drug development.

Mechanistic Insights

The mechanism of action for oxadiazole derivatives often involves the induction of apoptosis in cancer cells and inhibition of viral replication. The presence of specific functional groups within the oxadiazole structure plays a crucial role in modulating these activities. For instance, compounds with electron-withdrawing groups have shown enhanced interactions with biological targets .

Case Studies

  • Anticancer Screening:
    A comprehensive screening of various oxadiazole derivatives revealed that certain modifications led to enhanced anticancer activity. For instance, a derivative with a dichloro substitution pattern showed significant growth inhibition in breast and CNS cancer cell lines .
  • Antiviral Evaluation:
    In vitro testing against dengue virus highlighted that compounds derived from thiophene and oxadiazole frameworks exhibited promising antiviral properties, warranting further investigation into their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit key enzymes or modulate receptor activity, leading to reduced inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,3-Dichlorophenyl)methyl]sulfanyl}-5-(furan-2-yl)-1,3,4-oxadiazole
  • 2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole

Uniqueness

2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity and potential as a pharmacologically active compound.

Biological Activity

The compound 2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and potential therapeutic effects based on recent research findings.

Antimicrobial Activity

Recent studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that compounds with similar structures to this compound possess potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported in the range of 0.48 µg/mL to 500 µg/mL against Staphylococcus species and other pathogens .
Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus epidermidis0.480.48
Staphylococcus aureus31.2531.25
Escherichia coli125250

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents.

Cytotoxicity Studies

Cytotoxicity assessments have revealed varying effects on cell viability. In one study:

  • Compounds similar to the target compound exhibited increased viability in normal cells at certain concentrations (50 µM and 100 µM), indicating a potential for selective toxicity towards cancer cells while sparing normal cells .
Compound IDConcentration (µM)Effect on Cell Viability (%)
Compound 3750+15
Compound 37100+25

This suggests that modifications to the oxadiazole structure can enhance selectivity and efficacy.

The mechanism by which oxadiazoles exert their biological effects often involves:

  • Enzyme inhibition : These compounds may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Apoptosis induction : In cancer cells, they may trigger apoptotic pathways through interactions with specific molecular targets .

Case Studies

Several case studies have highlighted the potential of oxadiazole derivatives:

  • Study on Antibacterial Efficacy : A series of synthesized oxadiazoles showed strong activity against Staphylococcus aureus and other pathogens with IC50 values significantly lower than standard antibiotics .
  • Cytotoxicity Evaluation : In a comparative study of various oxadiazole derivatives, the compound demonstrated superior performance in promoting cell death in cancerous cells while enhancing normal cell viability .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 1,3,4-oxadiazole derivatives, such as the target compound?

The synthesis typically involves cyclization of hydrazide precursors with carbon disulfide or thiosemicarbazides under reflux conditions. Nucleophilic substitution reactions are used to introduce the [(3,4-dichlorophenyl)methyl]sulfanyl group. Key steps include:

  • Cyclocondensation of thiophene-2-carboxylic acid hydrazide with CS₂ in basic media to form the oxadiazole core.
  • Alkylation with 3,4-dichlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to attach the sulfanyl moiety . Characterization via ¹H/¹³C-NMR, IR spectroscopy, and elemental analysis is critical to confirm purity and structure .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C-NMR : Identifies proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm) and confirms substitution patterns .
  • IR Spectroscopy : Detects functional groups (e.g., C=N stretch ~1600 cm⁻¹ for oxadiazole; S–C stretch ~680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 382.98 for C₁₄H₈Cl₂N₂OS₂) .

Q. What biological activities are associated with structurally similar 1,3,4-oxadiazoles?

Analogous compounds exhibit antimicrobial, anticancer, and enzyme inhibitory properties. For example:

  • Anticancer : Oxadiazoles inhibit topoisomerase II or induce apoptosis via ROS generation .
  • Antimicrobial : Activity correlates with electron-withdrawing substituents (e.g., Cl groups) enhancing membrane penetration .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s structural conformation?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example:

  • The oxadiazole ring in similar compounds adopts a planar conformation (torsion angles < 5°), with dihedral angles of ~30° between the dichlorophenyl and thiophene moieties .
  • C–Cl bond lengths (~1.73 Å) and S–C distances (~1.81 Å) confirm substitution patterns .

Q. How do researchers address contradictory bioactivity results across studies?

  • Assay standardization : Control variables like cell line passage number, solvent (DMSO concentration ≤0.1%), and incubation time .
  • Purity validation : Use HPLC (≥95% purity) to rule out impurities affecting results .
  • SAR studies : Systematically modify substituents (e.g., replacing thiophene with pyridine) to isolate activity drivers .

Q. What computational methods support the design of derivatives with enhanced activity?

  • Molecular docking : Predict binding affinities to targets like EGFR (e.g., docking scores ≤−8.5 kcal/mol indicate strong inhibition) .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to assess reactivity and stability .

Q. How can in vitro and in vivo models be optimized for toxicity profiling?

  • In vitro : Use hepatic (HepG2) and renal (HEK293) cell lines to assess organ-specific toxicity (IC₅₀ > 50 µM considered safe) .
  • In vivo : Apply OECD guidelines for acute oral toxicity in rodents (LD₅₀ > 500 mg/kg suggests low risk) .

Q. Methodological Considerations

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 45 mins) and improves yield by 15–20% .
  • Catalytic optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .

Q. How do solvent polarity and temperature influence reaction outcomes?

Polar aprotic solvents (DMF, DMSO) stabilize intermediates in cyclization steps, while higher temperatures (80–100°C) accelerate nucleophilic substitutions. For example:

  • Cyclization in DMF at 100°C achieves 85% yield vs. 60% in ethanol .

Q. Data Interpretation Challenges

Q. Why might the same derivative show varying IC₅₀ values in different anticancer assays?

Discrepancies arise from:

  • Cell line heterogeneity : MDA-MB-231 (triple-negative breast cancer) may respond differently than MCF-7 (hormone-sensitive) .
  • Assay type : MTT assays measure metabolic activity, while Annexin-V staining quantifies apoptosis directly .

Properties

Molecular Formula

C13H8Cl2N2OS2

Molecular Weight

343.3 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-5-thiophen-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C13H8Cl2N2OS2/c14-9-4-3-8(6-10(9)15)7-20-13-17-16-12(18-13)11-2-1-5-19-11/h1-6H,7H2

InChI Key

KXOAZSNVCSNYAA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)SCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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